molecular formula C10H9BrF3N B8379073 1H-Indole, 6-bromo-2,3-dihydro-1-(2,2,2-trifluoroethyl)-

1H-Indole, 6-bromo-2,3-dihydro-1-(2,2,2-trifluoroethyl)-

Cat. No. B8379073
M. Wt: 280.08 g/mol
InChI Key: MIYNSFZLUXTRFK-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

A solution of BH3.THF (1M in THF) (6.12 mL, 6.12 mmol) was added to a solution of 1-(6-bromoindolin-1-yl)-2,2,2-trifluoroethanone (D74) (900 mg, 3.06 mmol) in dry THF (2.0 mL) stirred at 0° C. The mixture was then heated at reflux for overnight (ca. 16 hours). The reaction mixture was quenched with aqueous ammonium chloride, and was partitioned between water (25 mL) and ethyl acetate (100 mL). The aqueous phase was separated and extracted with additional ethyl acetate (100 mL). The organic extracts were combined, washed with brine (25 mL), dried with anhydrous magnesium sulfate, filtered and evaporated to dryness. The residues were purified on silica eluting with cyclohexane and ethyl acetate (0-100%). The appropriate fractions were combined and evaporated to dryness producing title compound (670 mg). LCMS (A): m/z (M+H)+ 280/282, C10H9BrF3N requires 279/281 (acidic).
Quantity
6.12 mL
Type
reactant
Reaction Step One
Name
1-(6-bromoindolin-1-yl)-2,2,2-trifluoroethanone
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.C1COCC1.[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][CH2:13][N:14]2[C:17](=O)[C:18]([F:21])([F:20])[F:19])=[CH:10][CH:9]=1>C1COCC1>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][CH2:13][N:14]2[CH2:17][C:18]([F:21])([F:19])[F:20])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.12 mL
Type
reactant
Smiles
B.C1CCOC1
Name
1-(6-bromoindolin-1-yl)-2,2,2-trifluoroethanone
Quantity
900 mg
Type
reactant
Smiles
BrC1=CC=C2CCN(C2=C1)C(C(F)(F)F)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for overnight (ca. 16 hours)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
was partitioned between water (25 mL) and ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with additional ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residues were purified on silica eluting with cyclohexane and ethyl acetate (0-100%)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CCN(C2=C1)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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